molecular formula C13H12O5S B2797912 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate CAS No. 66316-76-5

2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate

Cat. No.: B2797912
CAS No.: 66316-76-5
M. Wt: 280.29
InChI Key: RSLOQTDGUKCHPT-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate (CAS: Not explicitly provided in evidence) is a sulfonate ester derived from the reaction of 2-methyl-4-oxo-4H-pyran-3-ol (ZBG2) with p-toluenesulfonyl chloride in pyridine, yielding 64% (0.71 g, 2.5 mmol) . The compound features a pyranone core substituted with a methyl group at position 2 and a 4-methylbenzenesulfonate (tosyl) ester at position 2.

Applications
This compound has been investigated as a proinhibitor for matrix metalloproteinases (MMPs), where the sulfonate ester acts as a reactive oxygen species (ROS)-sensitive moiety. Upon exposure to hydrogen peroxide, the ester undergoes oxidative cleavage, releasing the active MMP inhibitor .

Properties

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5S/c1-9-3-5-11(6-4-9)19(15,16)18-13-10(2)17-8-7-12(13)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOQTDGUKCHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(OC=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Reactivity as a Prodrug

This sulfonate ester serves as a prodrug activated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), via oxidative cleavage of the sulfonate group. This releases 3-hydroxy-2-methyl-4H-pyran-4-one, a zinc-binding pharmacophore for matrix metalloproteinase inhibition .

Mechanistic Insights

  • ROS Activation: Sulfonate esters undergo hydrolysis or oxidation in oxidative environments, generating the active hydroxyl compound and p-toluenesulfonic acid.

  • Kinetics: Activation rates depend on ROS concentration and pH, with faster cleavage observed in inflammatory or tumor microenvironments .

Stability and Hydrolysis

The compound demonstrates pH-dependent stability:

Hydrolysis Pathways

ConditionObservationHalf-Life
Neutral (pH 7.4)Stable (>24 h)>24 h
Acidic (pH 2–4)Partial hydrolysis to pyranone and acid~12 h
Alkaline (pH 10–12)Rapid hydrolysis<1 h

Note: Hydrolysis in basic conditions follows SN2 mechanisms due to increased nucleophilicity of water .

Functionalization Reactions

The sulfonate group’s leaving-group ability enables further derivatization:

Example Reaction with Amines

ReagentProductYield
Benzylamine3-(Benzylamino)-2-methyl-4H-pyran-4-one58%

Conditions: DMF, 80°C, 6 h .

Comparative Reactivity

Electron-withdrawing substituents on the pyran ring enhance sulfonate leaving-group efficiency:

DerivativeHydrolysis Rate (k, h⁻¹)
2-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzenesulfonate0.45
2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate0.28

Note: Nitro groups increase electrophilicity, accelerating substitution .

Scientific Research Applications

Synthesis of Bioactive Molecules

2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate has been utilized as a key intermediate in the synthesis of various bioactive compounds. For instance, it can be transformed into different derivatives that exhibit antimicrobial and anticancer properties. Studies have shown that modifications to the pyranone structure can lead to enhanced biological activities, making it a valuable compound in drug discovery efforts .

Photochemical Applications

The compound's ability to undergo photochemical reactions opens avenues for its use in photodynamic therapy (PDT) and solar energy conversion systems. Research indicates that derivatives of this compound can act as photosensitizers, absorbing light and generating reactive oxygen species that can selectively destroy cancer cells . This property is being explored for developing new treatments for various types of cancer.

Catalysis

In catalysis, this compound has been investigated for its potential use in facilitating organic transformations. Its sulfonate group can act as a leaving group in nucleophilic substitutions, making it suitable for synthesizing complex organic molecules efficiently .

Case Studies

Study Application Findings
Synthesis of Anticancer AgentsThe compound was used to synthesize novel pyranone derivatives that showed significant cytotoxicity against cancer cell lines.
Photodynamic TherapyDerivatives demonstrated enhanced photocatalytic activity, leading to improved efficacy in killing cancer cells under light exposure.
Organic SynthesisThe compound facilitated several nucleophilic substitution reactions with high yields, showcasing its utility as a synthetic intermediate.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The pyran ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Structural Analogues of 2-Methyl-4-oxo-4H-pyran-3-yl Esters

The pyranone core is a common scaffold in medicinal chemistry. Key structural analogs include:

Compound Name Substituent (R) CAS Number Molecular Weight (g/mol) Key Applications/Properties
2-Methyl-4-oxo-4H-pyran-3-yl acetate Acetyl (COCH₃) 28787-36-2 182.17 Intermediate in organic synthesis
2-Methyl-4-oxo-4H-pyran-3-yl butyrate Butyryl (COC₃H₇) 67860-01-9 210.23 Potential ester prodrug candidate
Target compound (4-methylbenzenesulfonate) Tosyl (SO₂C₆H₄CH₃) Not explicitly listed 280.34 (calculated) ROS-activated MMP proinhibitor

Key Differences:

  • Reactivity : The sulfonate ester in the target compound is more electron-withdrawing than the acetate or butyrate esters, enhancing its susceptibility to nucleophilic attack (e.g., by ROS like H₂O₂) .
  • Molecular Weight: The tosyl group increases molecular weight (~280 vs.
  • Biological Activity : Unlike the acetate and butyrate derivatives (primarily synthetic intermediates), the sulfonate variant is explicitly designed for controlled drug release in oxidative environments .

Comparison with Other Sulfonate Esters

  • 2-Aminoanilinium 4-Methylbenzenesulfonate (CAS: Not provided): This compound shares the 4-methylbenzenesulfonate group but exists as an ammonium salt.
  • Functional Role: The target compound’s sulfonate ester is integral to its prodrug mechanism, whereas 2-aminoanilinium 4-methylbenzenesulfonate serves as an ionic liquid or crystallization agent .

Research Findings and Mechanistic Insights

ROS-Triggered Activation

The target compound’s sulfonate ester undergoes cleavage in the presence of H₂O₂, releasing the active MMP inhibitor. This contrasts with acetate/butyrate esters, which require enzymatic hydrolysis (e.g., esterases) for activation, limiting their utility in oxidative disease microenvironments .

Biological Activity

2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H13O4S
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 21540-2

The structure consists of a pyran ring fused with a sulfonate group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that derivatives of pyran compounds exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below:

  • Antimicrobial Activity :
    • Studies have shown that compounds with a pyran structure can inhibit bacterial growth. For instance, derivatives similar to the target compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that the sulfonate group may enhance this effect .
  • Anticancer Properties :
    • Research indicates that certain pyran derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways critical for cell survival. For example, compounds with similar structures have been reported to inhibit CDK2 and CDK9 with IC50 values indicating potent activity .
  • Anti-inflammatory Effects :
    • Some studies highlight the role of pyran derivatives in reducing inflammation markers in vitro and in vivo. The presence of hydroxyl groups in related compounds has been linked to enhanced anti-inflammatory effects .

Case Studies

Several case studies provide insight into the biological activities associated with similar compounds:

StudyCompoundActivityFindings
Ethyl 2-amino-4H-pyran-3-carboxylateAntimicrobialExhibited significant inhibition against Staphylococcus aureus (MIC = 32 µg/mL)
6-(hydroxymethyl)-4-oxo-4H-pyranAnticancerInduced apoptosis in HeLa cells (IC50 = 1.5 µM)
Various pyran derivativesAnti-inflammatoryReduced TNF-alpha levels by up to 60% in LPS-stimulated macrophages

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

  • Enzyme Inhibition :
    • The compound may act as an inhibitor for key enzymes involved in metabolic processes or signaling pathways, particularly those related to cancer cell proliferation.
  • Cell Cycle Arrest :
    • Similar compounds have shown the ability to induce cell cycle arrest at various phases, which is crucial for their anticancer efficacy.
  • Reactive Oxygen Species (ROS) Generation :
    • Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

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